![molecular formula C20H12FN3O2S B2582663 (2E,4E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile CAS No. 476675-51-1](/img/structure/B2582663.png)
(2E,4E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile
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Description
(2E,4E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile is a useful research compound. Its molecular formula is C20H12FN3O2S and its molecular weight is 377.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
A study by Pakholka et al. (2021) detailed the synthesis and regiospecific bromination of (2E,4E)-5-aryl-2-(4-arylthiazol-2-yl)penta-2,4-dienenitriles, showcasing a method to produce new derivatives through direct bromination. This process highlights the chemical versatility and potential for further functionalization of compounds within this family, opening avenues for creating materials with specific properties Pakholka et al., 2021.
Material Science Applications
Man et al. (2019) synthesized piezochromic molecules with subtle structural modifications, including a derivative similar to the specified compound. These molecules exhibited tunable piezochromic fluorescence behavior, indicating their potential for use in stress-sensitive materials and sensors. The study demonstrates the ability to manipulate molecular structure for desired photophysical properties, which can be applied in the development of novel materials for sensing and imaging applications Man et al., 2019.
Therapeutic and Biological Applications
Although specific to excluding drug use, dosage, and side effects, it's worth noting the broader context in which structurally related compounds are investigated. For instance, derivatives of the specified compound have been explored for their binding affinities and potential use as imaging agents in medical diagnostics, such as Alzheimer's disease Serdons et al., 2009.
Organic Synthesis Applications
Nishiwaki et al. (1999) discussed the use of cyano-aci-nitroacetate for synthesizing pentanedinitrile-2,4-dinitronates, demonstrating the utility of nitro and cyano groups in the construction of complex molecules. This research is indicative of the broader utility of compounds like "(2E,4E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile" in organic synthesis, particularly for the development of biologically active compounds and materials Nishiwaki et al., 1999.
properties
IUPAC Name |
(2E,4E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FN3O2S/c21-17-10-8-14(9-11-17)18-13-27-20(23-18)16(12-22)6-3-5-15-4-1-2-7-19(15)24(25)26/h1-11,13H/b5-3+,16-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEYWCCWJPCZEL-XPNFCJTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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